Whitepaper: Advanced Applications and Chemical Profiling of (5-Methoxy-2-methylpyridin-4-yl)boronic acid in Targeted Therapeutics
Whitepaper: Advanced Applications and Chemical Profiling of (5-Methoxy-2-methylpyridin-4-yl)boronic acid in Targeted Therapeutics
Executive Synopsis
As a Senior Application Scientist navigating the complex landscape of rational drug design, identifying versatile and highly specific synthetic building blocks is critical. (5-Methoxy-2-methylpyridin-4-yl)boronic acid has emerged as a cornerstone synthon for producing structurally diverse, sterically tuned heteroaryl compounds[1]. The dual presence of a methoxy and methyl group on the pyridine ring modulates the electronic density and introduces specific steric vectors, enabling the targeted optimization of pharmacokinetic (PK) profiles and protein-ligand binding dynamics. This whitepaper deconstructs the structural constraints, mechanistic coupling behaviors, and pharmacological utility of this compound—particularly within the domains of precision oncology and kinase inhibition[2][3].
Chemical Architecture and Quantitative Profiling
The intrinsic reactivity of (5-Methoxy-2-methylpyridin-4-yl)boronic acid is heavily dictated by its unique substitution pattern. The electron-donating methoxy group at the 5-position enriches the electron density of the pyridine ring, counteracting some of the inherent electron deficiency typical of azines. However, the presence of ortho-substituents relative to the boronic acid moiety (at the 4-position) can significantly increase steric hindrance, often requiring fine-tuned activation energy to prevent sluggish transmetallation during cross-coupling[4].
Table 1. Quantitative Physicochemical and Identificational Data
| Property | Value | Scientific Implication / Relevance |
| CAS Registry Number | 1247667-11-3 | Definitive identifier for regulatory and synthesis tracking[4]. |
| Molecular Formula | C7H10BNO3 | Guides exact mass calculations (M+H) for LC-MS tracking[1][4]. |
| Molecular Weight | 166.97 g/mol | Indicates a highly atom-economical fragment for lead optimization[1][4]. |
| Pka (Estimated) | ~ 5.5 - 6.0 (Pyridine N) | Influences solubility in aqueous base during the catalytic coupling cycle. |
| Structural Features | Pyridine core, 2-CH3, 5-OCH3, 4-B(OH)2 | Provides multiple vectors for hydrogen bonding and lipophilic contacts in active sites. |
Advanced Suzuki-Miyaura Protocol: A Self-Validating System
Synthesizing complex derivatives utilizing (5-Methoxy-2-methylpyridin-4-yl)boronic acid demands rigorous control to prevent protodeboronation—a common failure mode where the C-B bond cleaves prematurely. To ensure an infallible and reproducible workflow, the following protocol acts as a self-validating system : it incorporates real-time In-Process Controls (IPCs) that dictate mechanistic adjustments dynamically.
Methodology: High-Yield Heteroaryl Cross-Coupling
Step 1: Reagent Preparation and Stoichiometry
-
Charge a dry, Schlenk-equipped reaction vessel with the target aryl halide (1.0 eq), (5-Methoxy-2-methylpyridin-4-yl)boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq)[1].
-
Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a bite angle that accelerates reductive elimination, a crucial step when handling sterically hindered ortho-substituted pyridines.
Step 2: Solvent Matrix and Degassing
-
Add a pre-mixed solvent system of 1,4-Dioxane/Water (4:1 v/v) containing dissolved K₂CO₃ (2.5 eq).
-
Causality: The aqueous fraction is strictly necessary to form the reactive "ate" complex [Ar-B(OH)₃]⁻, accelerating the otherwise slow transmetallation step.
-
Validation Checkpoint: Submerge a sparging needle and bubble ultra-pure Argon for exactly 15 minutes. Oxygen presence will rapidly degrade the Pd(0) active species into catalytically dead Pd(II) black.
Step 3: Thermal Activation and Feedback Loop
-
Seal the vessel and elevate the temperature to 90°C.
-
Self-Validating IPC: At t=2 hours, withdraw a 50 µL aliquot. Perform a rapid UPLC-MS analysis. Measure the ratio of the cross-coupled product to the protodeboronated mass (m/z 123.06).
-
Corrective Logic: If the protodeboronated peak exceeds 5% of the Total Ion Chromatogram (TIC), it indicates the base concentration is too harsh for the current thermal energy. The system immediately dictates a temperature reduction to 80°C to salvage the remaining boronic acid.
Step 4: Isolation and Purification
-
Upon confirmed consumption of the aryl halide (>98% conversion), cool to ambient temperature, partition with Ethyl Acetate, and wash with saturated brine. Concentrate the organic layer and purify via flash chromatography (Silica gel, EtOAc/Hexane gradient).
Suzuki-Miyaura catalytic cycle utilizing (5-Methoxy-2-methylpyridin-4-yl)boronic acid.
Mechanisms in Oncology & Targeted Therapeutics
From a pharmacological perspective, the installation of a 5-methoxy-2-methylpyridin-4-yl moiety has yielded powerful results in modern kinase inhibition[5]. Its steric bulk forces specific dihedral angles when bonded to a macrocycle or hinge-binding core, optimally positioning the molecule within narrow ATP-binding pockets.
Polo-Like Kinase 4 (PLK4) Inhibition
PLK4 is a master regulator of centriole duplication, and its over-expression is heavily implicated in tumor aneuploidy and proliferation. Recent patent architectures for PLK4 inhibitors actively incorporate the 5-methoxy-2-methylpyridin-4-yl motif (or highly related pyrimidine analogues) to lock the inhibitor into the hinge region[2]. The methoxy oxygen frequently acts as a vital hydrogen-bond acceptor, stabilizing the drug-receptor complex and conferring high selectively over off-target kinases.
Thienopyrimidine Derivatives and Apoptotic Regulation
Similarly, in the design of next-generation thienopyrimidine derivatives directed at mutated EGFR or mTOR/PI3K pathways, replacing un-substituted pyridines with sterically decorated variants like 5-methoxy-2-methylpyridine restricts the rotation of the biaryl axis[3]. This constrained conformation minimizes the entropic penalty upon binding, significantly lowering the IC₅₀ values and efficiently inducing apoptosis in chemoresistant cancer cells[3].
Kinase inhibition signaling pathway via 5-methoxy-2-methylpyridin-4-yl targets.
References
1.[4] "1247667-11-3_5-甲氧基-2-甲基-4-吡啶基硼酸CAS号" - ChemSrc -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDyLUh76hqGEXNtH4-KrLdokxvsoc-PFyWw11NPBywI5yA-fJjtTkq79LA0_76C1NvJjwDXXXOXBgWp6NNuHYhbtiYOK84YrQPILy2-ZQRYkBhxi1PXwHaqT3qPxw9hcWpdOWWtGhiKlr-CxE3Cno=] 2.[1] "5-Methoxy-2-methyl-4-pyridinyl-boronic Acid" - CRO Splendid Lab Pvt. Ltd. -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH53njfL91ckqXC05GLNHRIxSf9qfROUQVsRU1NNW7F94oCuYDm-E4JSONCkHuBPIf3F_aTiT7rFVOvKUQXQXcUguW88UeOdp5IYQAzyLMRpB2u74EdBCXMJM3pwT33sjVHREhpIIGEoH7aMdXIvbQgzMhvkQJpyG_Eun0DmXMecsFY11deyiDZ5enJCjYt9gus1Q==] 3.[2] "WO2022240876A1 - Polo like kinase 4 inhibitors" - Google Patents -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYSjwHQkKHmK_xLEPwkIjKZ7I3KwYP307Q76XPSG5Y_nQXTbgjG0MeRCM36k9Q13HFEEcbY0Fie8cJ3HkaLB-PGxwm5FQaixh65FeoyX2v3OvyS45vLACG4cEnq8tKzTJzE-r_O_5C2kkaDAO_] 4.[3] "EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them" - Google Patents -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmSC2aIwk2EOs7VQ1jVZIKYB9zBB4ammMph9RcjeRIRhcm7LfW7kru4nxTR7MtN3rx-8ABOIgfdrhK4dm975pUslCun9qvj9BntzvQ6cpp-9ruuggEvoiaai4dbtY66-buCM1LnWAHlwSm] 5.[5] "US 8,697,715 B2 (Inhibitors of Kinase Pathways)" - Googleapis.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkK3mD-lM0KGypffoldgogPUxwYiQJwi_STppl-LoHieapQjSDCie0NZrdbA8lZX_tYkTyC-zTTbnTHmWzuE5Nfg4QfzbtNMyiU6TQCtVBB1k9Z7oZecyw8NdogGte0BSutZIrA_qeOk5PyXtvwcsWkIsKQake4ZmvRFRyiyLC2HsHtkzhzET8KeLx]
Sources
- 1. 5-Methoxy-2-methyl-4-pyridinyl-boronic Acid | 1247667-11-3 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. WO2022240876A1 - Polo like kinase 4 inhibitors - Google Patents [patents.google.com]
- 3. EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. 1247667-11-3_5-甲氧基-2-甲基-4-吡啶基硼酸CAS号:1247667-11-3_5-甲氧基-2-甲基-4-吡啶基硼酸【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
